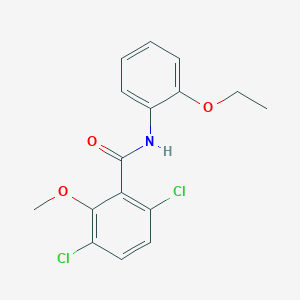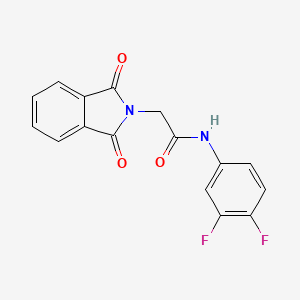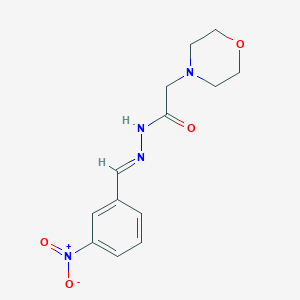![molecular formula C17H17NO2S2 B5559446 2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, typically starts from simpler precursors like 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield the desired derivatives. Further modifications can lead to a variety of functional groups being introduced into the hexahydro-1H-isoindole framework (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively studied using X-ray diffraction, vibrational spectroscopy, and theoretical calculation methods. These studies provide detailed insights into the conformational and structural aspects of the molecules, contributing significantly to our understanding of their chemical behavior (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
The reactivity of isoindole derivatives is influenced by their structural framework and substituents. Studies show that these compounds can undergo various chemical reactions, including nucleophilic additions, cycloadditions, and more, leading to a wide range of products with diverse chemical properties. The specific reactivity patterns of these compounds are crucial for designing synthetic strategies for new derivatives with desired functionalities (Kawamura & Casida, 1990).
Physical Properties Analysis
The physical properties of isoindole derivatives, including solubility, melting points, and crystal structure, are important for their practical applications. For example, the crystallographic analysis provides insights into the molecular packing and intermolecular interactions, which are key factors influencing the material properties of these compounds (Baggio et al., 1998).
Chemical Properties Analysis
The chemical properties of isoindole derivatives are largely determined by their electronic structure, which can be studied using spectroscopic techniques and theoretical calculations. These analyses help in understanding the electron distribution within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (Ibrahim et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives Research has explored various synthetic routes and derivatives of related isoindole-1,3-dione compounds. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid produced angular isoindole-6,12-diones. These compounds were further characterized by X-ray structural analysis and dynamic NMR, highlighting their potential in creating complex molecular structures with specific functional applications (Vasilin et al., 2015). Another study presented a novel synthesis approach for 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of sulfur-containing compounds in organic synthesis (Yin et al., 2008).
Structural and Vibrational Analysis Detailed analyses of related isoindole-1,3-dione derivatives include structural determination and vibrational properties assessment. For example, a study on a divalent sulfur substituted phthalimide variant provided insights into its crystal structure and vibrational properties, enhancing understanding of its potential for further chemical modifications and applications (Torrico-Vallejos et al., 2010).
Photophysical Properties Research into the photophysical properties of isoindole-1,3-dione derivatives has revealed potential applications in fluorescent materials and organic electronics. For instance, studies have synthesized and analyzed the excited-state intramolecular proton transfer (ESIPT) chromophores based on isoindole-1,3-dione derivatives, indicating their utility in developing new fluorescent materials with sensitivity to solvent polarity (Deshmukh & Sekar, 2015).
Organic Electronics Isoindole-1,3-dione derivatives have also been investigated for their potential in organic electronics. A study on n-type conjugated polyelectrolytes incorporating isoindole-1,3-dione units demonstrated their efficacy as electron transport layers in polymer solar cells, highlighting their role in enhancing power conversion efficiencies (Hu et al., 2015).
Eigenschaften
IUPAC Name |
2-[(5-ethyl-2-ethylsulfanylthiophen-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-3-12-9-11(17(22-12)21-4-2)10-18-15(19)13-7-5-6-8-14(13)16(18)20/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDMPCQWOCBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
